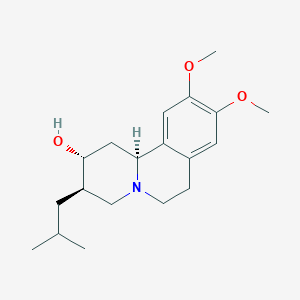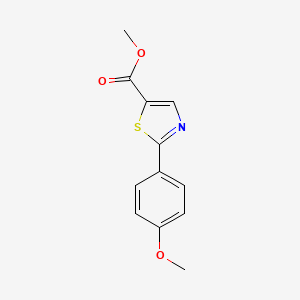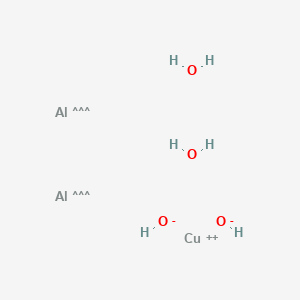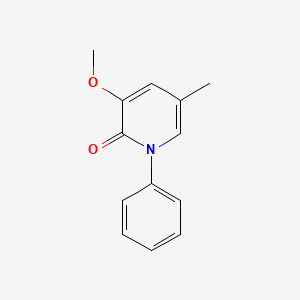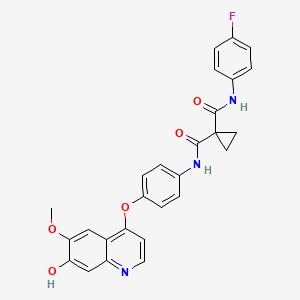
Desmethylcabozantinib
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Desmethylcabozantinib is a chemical compound that is closely related to cabozantinib, a tyrosine kinase inhibitor used in cancer therapy. It is an active metabolite of cabozantinib, meaning it is produced in the body after cabozantinib is metabolized. This compound has garnered interest in scientific research due to its potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of desmethylcabozantinib typically involves the demethylation of cabozantinib. This process can be achieved through various chemical reactions, including the use of reducing agents or enzymes that facilitate the removal of the methyl group.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chemical synthesis processes. These processes are designed to ensure the efficient and cost-effective production of the compound while maintaining high purity standards.
化学反応の分析
Types of Reactions: Desmethylcabozantinib can undergo several types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which may have different biological activities and therapeutic potentials.
科学的研究の応用
Chemistry: It serves as a valuable intermediate in the synthesis of other chemical compounds.
Biology: Research has explored its role in cellular signaling pathways and its effects on cell proliferation and apoptosis.
Medicine: As an active metabolite of cabozantinib, it is being investigated for its potential use in cancer therapy, particularly in targeting specific tyrosine kinases involved in tumor growth and progression.
Industry: Its production and use in pharmaceuticals highlight its importance in the development of new therapeutic agents.
作用機序
Desmethylcabozantinib exerts its effects by inhibiting specific tyrosine kinases, which are enzymes that play a crucial role in the signaling pathways that regulate cell growth and survival. By blocking these kinases, this compound can disrupt the signaling pathways that promote cancer cell proliferation and survival, leading to the inhibition of tumor growth.
Molecular Targets and Pathways Involved:
Tyrosine Kinases: this compound targets multiple tyrosine kinases, including MET, VEGFR, and AXL, which are involved in angiogenesis, cell proliferation, and survival.
Signaling Pathways: The compound interferes with the MAPK/ERK and PI3K/AKT signaling pathways, which are critical for cancer cell survival and proliferation.
類似化合物との比較
Desmethylcabozantinib is similar to other tyrosine kinase inhibitors, such as sunitinib and sorafenib. it has unique properties that distinguish it from these compounds:
Sunitinib: While both this compound and sunitinib target similar tyrosine kinases, this compound has a different metabolic profile and may have distinct pharmacokinetic properties.
Sorafenib: Similar to sunitinib, sorafenib also targets multiple tyrosine kinases, but this compound may offer different therapeutic advantages due to its unique structure and activity.
特性
分子式 |
C27H22FN3O5 |
|---|---|
分子量 |
487.5 g/mol |
IUPAC名 |
1-N'-(4-fluorophenyl)-1-N-[4-(7-hydroxy-6-methoxyquinolin-4-yl)oxyphenyl]cyclopropane-1,1-dicarboxamide |
InChI |
InChI=1S/C27H22FN3O5/c1-35-24-14-20-21(15-22(24)32)29-13-10-23(20)36-19-8-6-18(7-9-19)31-26(34)27(11-12-27)25(33)30-17-4-2-16(28)3-5-17/h2-10,13-15,32H,11-12H2,1H3,(H,30,33)(H,31,34) |
InChIキー |
CUMXVRCMCHLCHR-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=C(C=CN=C2C=C1O)OC3=CC=C(C=C3)NC(=O)C4(CC4)C(=O)NC5=CC=C(C=C5)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



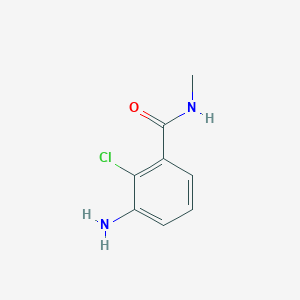
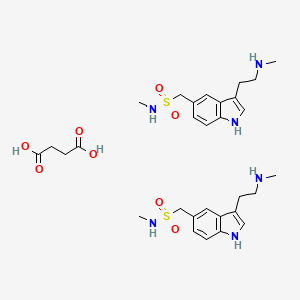
![De(6-Fluoro-3-(piperidin-4-yl)benzo[d]isoxazole) 9-Hydroxy-1-chloro Risperidone-d4](/img/structure/B15354499.png)
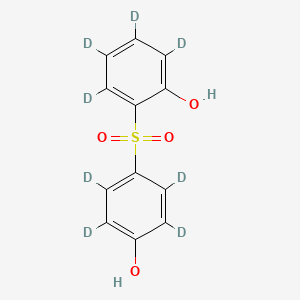
![N-[(2-aminophenyl)methyl]benzamide](/img/structure/B15354512.png)
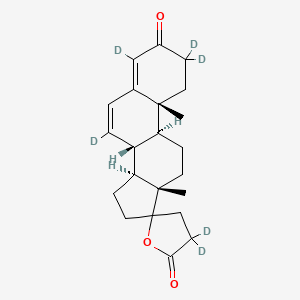
![1-[1-(5-Chlorothiophen-2-yl)ethyl]piperazine](/img/structure/B15354514.png)
![tert-butyl N-[2-[(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]propyl]carbamate](/img/structure/B15354519.png)
